Bis(diethylcarbamoyl)disulfide
Description
Bis(diethylcarbamoyl)disulfide is a symmetrical organodisulfide compound characterized by two diethylcarbamoyl groups (-N(C₂H₅)₂C(O)-) linked via a disulfide (-S-S-) bond. Its molecular formula is C₁₀H₂₀N₂O₂S₂, with a molecular weight of 264.4 g/mol. Symmetrical disulfides, such as bis(4-chlorophenyl) disulfide , are generally more stable than unsymmetrical variants due to reduced disproportionation tendencies .
Carbamoyl-containing disulfides are of interest in biochemical and industrial contexts. For example, carbamoyl phosphate analogs are studied for enzyme interactions , while disulfides like bis(4-fluorophenyl) disulfide are explored as intermediates in pharmaceuticals .
Properties
CAS No. |
59547-11-4 |
|---|---|
Molecular Formula |
C10H20N2O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
S-(diethylcarbamoylsulfanyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C10H20N2O2S2/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
RBAXVJRSGWIFEH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SSC(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)SSC(=O)N(CC)CC |
Synonyms |
is(diethylcarbamoyl)disulfide dioxiram |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl vs.
- Symmetry : this compound’s symmetrical structure may enhance stability, as seen in bis(4-chlorophenyl) disulfide, which resists disproportionation under ambient conditions .
Chemical Reactivity and Stability
- Disproportionation : Unsymmetrical disulfides (e.g., 2d in ) undergo disproportionation at 25°C, forming mixed sulfides. In contrast, symmetrical disulfides like bis(4-chlorophenyl) disulfide remain stable, suggesting this compound may exhibit similar inertness .
- Thermal Stability : Magnesium diethylcarbamoyl phosphate analogs are unstable at room temperature , implying that carbamoyl-linked disulfides may require controlled storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
